4-Methylbenzo[b]thiophene CAS number 14315-11-8
4-Methylbenzo[b]thiophene CAS number 14315-11-8
An In-depth Technical Guide on 4-Methylbenzo[b]thiophene
CAS Number: 14315-11-8
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylbenzo[b]thiophene is a sulfur-containing heterocyclic organic compound that belongs to the benzothiophene class. The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous biologically active compounds and several FDA-approved drugs.[1][2] Derivatives of this core structure are extensively researched for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3][4] This technical guide provides a comprehensive overview of 4-Methylbenzo[b]thiophene, covering its physicochemical properties, spectroscopic data, synthesis, and potential applications, with a focus on its relevance to drug discovery and development.
Physicochemical Properties
4-Methylbenzo[b]thiophene is a liquid at room temperature.[5] Its key physicochemical properties are summarized in the table below, compiled from various sources.
| Property | Value | Source(s) |
| CAS Number | 14315-11-8 | [5][6][7] |
| Molecular Formula | C₉H₈S | [5][6][8] |
| Molecular Weight | 148.22 g/mol | [5][7][8] |
| Physical Form | Liquid (at 20°C) | [5] |
| Boiling Point | 243°C at 760 mmHg | [5][9] |
| Melting Point | -6 to -4 °C | [10] |
| Density | 1.14 - 1.146 g/cm³ | [5][9] |
| Refractive Index | 1.65 | [5] |
| LogP (Octanol/Water) | 3.57 | [6] |
| SMILES | Cc1cccc2sccc12 | [6] |
| InChIKey | RPKWIZPGQZKQKY-UHFFFAOYSA-N | [6][7] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of 4-Methylbenzo[b]thiophene. Data is available from multiple public databases.
| Spectroscopy Type | Key Information / Availability | Source(s) |
| ¹³C NMR | Spectrum available. A known reference exists from Org. Magn. Resonance 8, 252 (1976). | [7] |
| ¹H NMR | Data available for related structures like 2-acetyl-3-methylbenzo[b]thiophene. | [11] |
| Mass Spectrometry | Electron Ionization (EI) mass spectrum is available via the NIST WebBook. | [7][8] |
| Infrared (IR) | IR data for related benzothiophene structures is used for functional group analysis. | [12] |
Synthesis and Reactivity
The synthesis of the benzo[b]thiophene core can be achieved through various methods. While a specific protocol for the 4-methyl isomer is not detailed in the provided results, general synthetic strategies for substituted benzo[b]thiophenes are well-established.
Common Synthetic Routes:
-
Electrophilic Cyclization of o-Alkynyl Thioanisoles: A modern approach uses a dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt for the electrophilic cyclization of o-alkynyl thioanisoles, yielding 2,3-disubstituted benzo[b]thiophenes under moderate conditions.[1][13]
-
Acid-Catalyzed Cyclization: This is a traditional method involving the cyclization of arylthiomethyl ketones or α-(arylthio)acetophenones, often using strong acids like polyphosphoric acid.[14]
-
Gewald Reaction: This multi-component reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce substituted thiophenes, which can be precursors to benzothiophenes.[15][16]
The reactivity of the benzo[b]thiophene nucleus is influenced by the electron-rich sulfur atom and the aromatic system, making it amenable to electrophilic substitution and other modifications.
Caption: General workflow for electrophilic cyclization synthesis of benzo[b]thiophenes.
Applications in Research and Drug Development
The benzo[b]thiophene scaffold is of significant interest in medicinal chemistry due to its versatile biological activities.[2]
-
Anticancer Agents: Numerous derivatives have been investigated as potential anticancer agents.[3] Their mechanisms often involve the inhibition of critical enzymes or signaling pathways essential for cancer cell survival, such as tyrosine kinases.[17] Tetrahydrobenzo[b]thiophene derivatives, for example, have shown promise in targeting colorectal cancer cells.[18]
-
Neuroprotective Agents: Certain benzo[b]thiophene-chalcone hybrids have been synthesized and evaluated as inhibitors of cholinesterases, enzymes implicated in Alzheimer's disease.[19]
-
Antimicrobial Agents: Derivatives have demonstrated considerable potential as antimicrobial agents, particularly against Gram-positive bacteria.[3]
-
Materials Science: The unique electronic properties of the benzo[b]thiophene core have led to its use in the development of organic light-emitting diodes (OLEDs) and semiconductors.[1]
Biological Activity
While specific biological data for 4-Methylbenzo[b]thiophene is not extensively detailed, the broader class of substituted benzothiophenes exhibits a wide range of pharmacological properties.[2][3] The introduction of substituents like a methyl group can significantly modulate the biological activity, potency, and selectivity of the parent compound.[3]
Research on related structures suggests that benzothiophenes can act as:
-
Enzyme Inhibitors: Targeting enzymes like tyrosine kinases, aldose reductase, and cholinesterases.[4][17][19]
-
Apoptosis Inducers: Some derivatives have been shown to induce programmed cell death (apoptosis) in cancer cell lines by upregulating pro-apoptotic proteins like Bax and caspases.[17]
Experimental Protocols
Detailed experimental procedures are critical for reproducibility in scientific research. Below are generalized protocols based on common methodologies for the synthesis and evaluation of benzo[b]thiophene derivatives.
General Synthesis of a 2,3-disubstituted Benzo[b]thiophene via Electrophilic Cyclization
This protocol is adapted from the method described for the synthesis of 2,3-disubstituted benzo[b]thiophenes.[1]
-
Reaction Setup: To a solution of the appropriate o-alkynyl thioanisole (1.0 equivalent) in a suitable solvent (e.g., dichloromethane), add the electrophilic sulfur source, such as dimethyl(thiodimethyl)sulfonium tetrafluoroborate (1.2 equivalents).
-
Reaction Execution: Stir the reaction mixture at ambient temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.
-
Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes and ethyl acetate).[1]
In Vitro Cytotoxicity Evaluation using MTT Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[3]
-
Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well microtiter plate at a density of approximately 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 4-Methylbenzo[b]thiophene in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compound at various concentrations.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. The MTT is reduced by viable cells to form a purple formazan product.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.
Safety and Handling
Based on available safety data sheets for related compounds, 4-Methylbenzo[b]thiophene should be handled by technically qualified persons in a laboratory setting.[5] Standard personal protective equipment, including safety goggles, protective gloves, and impervious clothing, should be worn.[20][21] Work should be conducted in a well-ventilated area or under a fume hood.[20] The compound should be stored in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[21] In case of contact with skin or eyes, rinse immediately with plenty of water.[21][22]
References
- 1. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. semanticscholar.org [semanticscholar.org]
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- 7. Benzo(b)thiophene, 4-methyl- | C9H8S | CID 84345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzo[b]thiophene, 4-methyl- [webbook.nist.gov]
- 9. 4-methylbenzothiophene | CAS#:14315-11-8 | Chemsrc [chemsrc.com]
- 10. chemscene.com [chemscene.com]
- 11. 2-ACETYL-3-METHYLBENZO[B]THIOPHENE(18781-31-2) 1H NMR [m.chemicalbook.com]
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- 13. Benzothiophene synthesis [organic-chemistry.org]
- 14. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 15. Buy 4-Methylbenzo[b]thiophene-2-carboxylic acid (EVT-371088) | 1735-13-3 [evitachem.com]
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- 17. Novel Tetrahydrobenzo [b] Thiophene Compounds Exhibit Anticancer Activity through Enhancing Apoptosis and Inhibiting Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. assets.thermofisher.com [assets.thermofisher.com]
